molecular formula C11H6F2N2O4S B13213795 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride

2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride

Cat. No.: B13213795
M. Wt: 300.24 g/mol
InChI Key: GUJICQTXOJDLPW-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes a fluorine atom, a nitrophenyl group, and a sulfonyl fluoride group. These functional groups contribute to its distinct chemical and physical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different nucleophiles replacing the fluorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the sulfonyl fluoride group.

Scientific Research Applications

2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is largely dependent on its functional groups:

    Fluorine Atom: The electron-withdrawing nature of fluorine can influence the reactivity of the compound.

    Nitrophenyl Group: Can participate in electron transfer reactions.

    Sulfonyl Fluoride Group: Known for its ability to form strong bonds with nucleophiles, making it useful in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride
  • Pyridine-2-sulfonyl fluoride

Uniqueness

2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a distinct set of chemical properties. The presence of both a nitrophenyl group and a sulfonyl fluoride group in the same molecule is relatively rare, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C11H6F2N2O4S

Molecular Weight

300.24 g/mol

IUPAC Name

2-fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride

InChI

InChI=1S/C11H6F2N2O4S/c12-11-10(20(13,18)19)5-4-9(14-11)7-2-1-3-8(6-7)15(16)17/h1-6H

InChI Key

GUJICQTXOJDLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

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